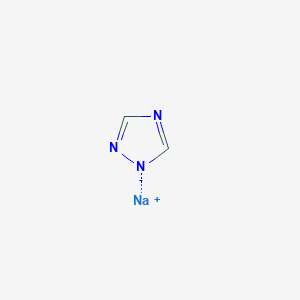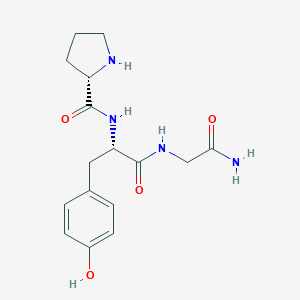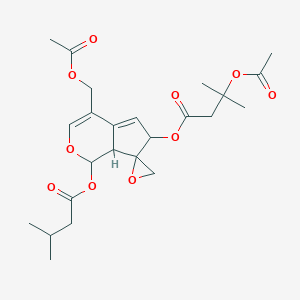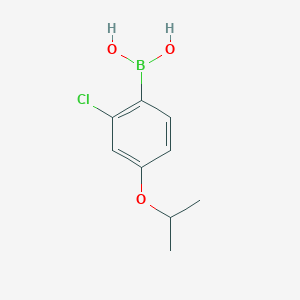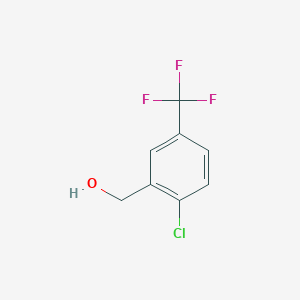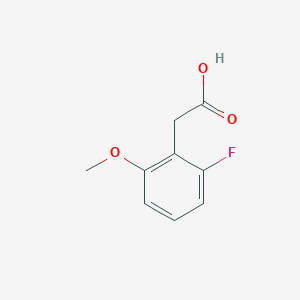
2-Fluoro-6-methoxyphenylacetic acid
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates the potential for complex fluorophore synthesis . Similarly, the synthesis of chiral piperazineacetic acid esters from serine and dimethyl malate, followed by acylation and a novel Friedel-Crafts reaction, shows the versatility of synthetic approaches for compounds with fluorine and methoxy groups . These methods could potentially be adapted for the synthesis of 2-fluoro-6-methoxyphenylacetic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-fluoro-2-phenylacetic acid, has been analyzed using NMR spectroscopy. The fluorine NMR spectroscopy allows for the distinction of enantiomers and provides insights into the electronic effects on the fluorine atom . This analytical technique could be applied to 2-fluoro-6-methoxyphenylacetic acid to understand its stereochemistry and electronic environment.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent, which can be used to determine the enantiomeric excess of secondary alcohols or primary amines . Additionally, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions demonstrate the reactivity of compounds with both fluorine and methoxy groups . These reactions could inform the potential reactivity of 2-fluoro-6-methoxyphenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the novel fluorophore 6-methoxy-4-quinolone, include strong fluorescence, high stability against light and heat, and a wide pH range for fluorescence intensity . These properties suggest that 2-fluoro-6-methoxyphenylacetic acid may also exhibit similar fluorescence characteristics, making it potentially useful in biomedical analysis.
科学的研究の応用
Fluorescent Labeling and Sensing
- Fluorescent Labeling Reagents : Novel stable fluorophores like 6-methoxy-4-quinolone, derived from oxidation products related to the chemical structure of interest, exhibit strong fluorescence across a wide pH range in aqueous media. These compounds have been applied as fluorescent labeling reagents for carboxylic acids, demonstrating strong fluorescence from pH 2.0 to 11.0 and high stability against light and heat. This makes them suitable for biomedical analysis (Hirano et al., 2004).
Radiopharmaceutical Synthesis
- Radiosynthesis of Amino Acid Derivatives : The synthesis of [18F]fluoroethylated derivatives of DOPA, such as [18F]OFED, has been developed to improve upon limitations of existing radiolabeled amino acids used in the diagnosis of brain disorders. This highlights the compound's role in advancing positron emission tomography (PET) diagnostics through the creation of new tracers that can be synthesized with high yield and specific activity (Kniess et al., 2016).
Photodecarboxylation and Photocaging
- Photodecarboxylation Properties in Zinc Photocages : Methoxy- and fluoro-derivatives of certain phenylacetic acids have been investigated for their photodecarboxylation properties, leading to the development of efficient photocaging compounds. These derivatives enable red-shifted uncaging excitation wavelengths, suggesting their potential in creating more efficient and versatile photocaging tools for biological applications (Shigemoto et al., 2021).
Drug Synthesis and Disease Treatment
- Synthesis of Potent Inhibitors : Efficient methods have been developed for the synthesis of complex molecules that act as potent inhibitors for diseases like Alzheimer's, utilizing fluorophenylacetic acid derivatives. This underscores the role of such derivatives in facilitating the synthesis of therapeutically relevant compounds with improved yields and efficacy (Zhou et al., 2009).
Chemical Synthesis Improvement
- Advanced Synthesis Techniques : Studies on the synthesis of carboxy- and methoxy-substituted phenylacetic acids have optimized the conditions for producing high-yield compounds. These advancements offer valuable insights into the synthetic processes of related compounds, potentially improving efficiency and output in chemical production (Dai Shi-gang, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFMVORODAUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381388 | |
| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxyphenylacetic acid | |
CAS RN |
500912-19-6 | |
| Record name | 2-Fluoro-6-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





